Methazolamide is a heterocyclic organic compound belonging to the class of sulfonamides. Specifically, it is classified as a carbonic anhydrase inhibitor (CAI). [, , ] In scientific research, Methazolamide serves as a valuable tool for investigating various physiological and pathological processes, particularly those related to carbonic anhydrase activity and ion transport. [, , , , ]
Methazolamide is classified under the broader category of carbonic anhydrase inhibitors, which includes other compounds like acetazolamide. It is synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, indicating its chemical lineage within the thiadiazole family. Its therapeutic applications extend beyond ophthalmology; it has been explored for use in treating altitude sickness and certain forms of epilepsy due to its diuretic properties .
The synthesis of methazolamide typically involves several key steps:
Methazolamide has a complex molecular structure characterized by its thiadiazole ring system. The molecular formula is , and its IUPAC name is 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The structural representation highlights key functional groups including:
The three-dimensional conformation of methazolamide can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with biological targets .
Methazolamide undergoes various chemical reactions relevant to its functionality:
The mechanism by which methazolamide exerts its effects involves:
Methazolamide exhibits several notable physical and chemical properties:
These properties influence its formulation for medicinal use and dictate storage conditions .
Methazolamide has diverse applications in scientific research and clinical practice:
Methazolamide (MTZ) is a sulfonamide-derived carbonic anhydrase inhibitor (CAI) that exhibits differential binding affinities across human carbonic anhydrase (CA) isoforms. Its highest affinity is for CA-II (Ki ≈ 10 nM), followed by CA-IX (Ki ≈ 25 nM) and CA-XII (Ki ≈ 35 nM), while showing weaker inhibition of CA-I (Ki > 250 nM) [1] [3]. This selectivity arises from structural variations in the catalytic pockets: CA-II features a deep, hydrophobic active site with a zinc ion coordinated by three histidine residues, whereas CA-I has a shallower pocket with altered residue topology that reduces sulfonamide binding efficiency [3]. MTZ’s lipophilicity enhances its penetration into tissues expressing pathologically relevant isoforms, such as CA-IX in hypoxic tumors and CA-II in the ciliary body of the eye. This underpins its utility in glaucoma management by reducing aqueous humor production [1] [5].
Table 1: Methazolamide Inhibition Constants (Ki) Against Key Human CA Isoforms
CA Isoform | Tissue Localization | Ki (nM) | Physiological Role |
---|---|---|---|
CA-I | Erythrocytes | >250 | CO₂ hydration; minor physiological role |
CA-II | Ubiquitous (CNS, eye, kidney) | 10 | Aqueous humor production, CSF formation |
CA-IX | Hypoxic tumors | 25 | Tumor pH regulation, metastasis |
CA-XII | Kidney, certain cancers | 35 | Ion transport, pH homeostasis |
The molecular efficacy of MTZ hinges on its interaction with the CA active site. The unsubstituted sulfonamide group (SO₂NH₂) coordinates directly with the catalytic zinc ion in a tetrahedral geometry, forming a hydrogen bond network with Thr199 and Glu106 [8]. The N-acetyl moiety and thiadiazole ring of MTZ engage in van der Waals contacts with hydrophobic residues (Val121, Phe131, Leu198), conferring greater CA-II/IX/XII selectivity over CA-I, which contains bulkier residues (His67, Lys91) that sterically hinder binding [3] [8]. Crystallographic studies confirm that MTZ’s methyl group on the thiadiazole ring optimizes hydrophobic packing in CA-II, reducing dissociation kinetics compared to acetazolamide [8]. Mutagenesis of CA-II (V121A mutation) diminishes MTZ binding by >90%, underscoring the critical role of residue topology in inhibitor specificity [8].
Beyond classical CA inhibition, MTZ exhibits neuroprotective effects by modulating mitochondrial permeability transition pores (mPTPs). In neuronal models exposed to amyloid-β (Aβ) oligomers, MTZ (10–50 µM) blocks cytochrome c (CytC) release by stabilizing the mitochondrial membrane potential (ΔΨm) and suppressing reactive oxygen species (ROS) overproduction [4]. This occurs via direct inhibition of mitochondrial CA-V isoforms, which regulate intramitochondrial pH and H₂O₂ flux. In murine Alzheimer’s models, MTZ reduced CytC translocation by 70% and caspase-3 activation by 65%, correlating with enhanced neuronal survival in the hippocampus [4]. The drug’s lipophilicity enables blood-brain barrier penetration, facilitating mitochondrial targeting at clinically achievable concentrations (Cmax ≈ 15 µM after oral dosing) [4] [6].
Table 2: Neuroprotective Mechanisms of Methazolamide in Experimental Models
Pathological Insult | Model System | MTZ Concentration | Key Effects |
---|---|---|---|
Amyloid-β oligomers | Murine hippocampal neurons | 10–50 µM | ↓ CytC release (70%), ↓ caspase-3 (65%), ↑ ΔΨm |
Hypoxia-reoxygenation | Human neuronal SH-SY5Y cells | 20 µM | ↓ Mitochondrial fragmentation, ↓ H₂O₂ (50%) |
Tau-A152T transfection | Zebrafish CNS neurons | 3 µM | ↓ Sarkosyl-insoluble tau (40%), ↓ neurodegeneration |
MTZ indirectly enhances insulin sensitivity in hepatocytes by inhibiting mitochondrial CA-VB. This disrupts the urea cycle and pyruvate carboxylase activity, reducing phosphoenolpyruvate carboxykinase (PEPCK) expression and gluconeogenic flux [2]. In hypercapnic cats, MTZ (3 mg/kg) lowered hepatic glucose output by 30% independently of systemic acidosis, suggesting direct metabolic reprogramming [2]. Proteomic analysis revealed MTZ-mediated upregulation of insulin receptor substrate 2 (IRS2) and AMPK phosphorylation, sensitizing hepatocytes to physiological insulin concentrations. This positions MTZ as a potential modulator of metabolic diseases, though clinical validation is pending [2].
MTZ mitigates tau-driven neurotoxicity through enhanced autophagic clearance. In zebrafish tauopathy models (expressing mutant tau-P301L), MTZ (3 µM) reduced insoluble tau aggregates by 40% and phosphorylated tau (AT8 epitope) by 55% via lysosomal exocytosis [6]. This process requires CA-II inhibition, which elevates lysosomal pH and triggers transcription factor EB (TFEB)-mediated exocytosis of tau-containing vesicles. CRISPR knockout of ca2a (zebrafish CA-II ortholog) phenocopied MTZ effects, confirming on-target action [6]. In murine frontotemporal dementia models, MTZ decreased hippocampal tau seeding by 60%, highlighting its potential in primary tauopathies [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7